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Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2),

also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2).[1] It is a key

player in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic

dermatitis.[1][2] CRTh2 is predominantly expressed on immune cells central to the allergic

cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid

cells (ILC2s).[1][3] Activation of CRTh2 by PGD2, a major prostanoid released by mast cells,

triggers a range of pro-inflammatory responses, including cell chemotaxis, cytokine production

(IL-4, IL-5, IL-13), and inhibition of apoptosis.

Given its central role in allergic inflammation, CRTh2 has become a significant target for drug

development. CRTh2 knockout (CRTh2-/-) mouse models are invaluable tools for elucidating

the in vivo functions of this receptor, validating its role in disease pathology, and testing the

efficacy of novel therapeutic agents. These application notes provide detailed protocols and

data for researchers utilizing CRTh2 knockout mice in the study of allergic inflammation.

Application Note 1: Generation of CRTh2 Knockout
Mouse Models
Generating a CRTh2 knockout mouse model involves disrupting the Ptgdr2 gene, which

encodes the CRTh2 receptor. Two primary methods are commonly employed: homologous

recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.
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Methodologies

Gene Targeting via Homologous Recombination: This traditional method involves creating a

targeting vector with sequences homologous to the regions flanking the Ptgdr2 gene. The

vector, containing a selection marker (e.g., Neomycin resistance), is introduced into ES cells.

Through homologous recombination, the vector replaces the endogenous gene, creating a

null allele. These modified ES cells are then injected into blastocysts to generate chimeric

mice, which are subsequently bred to establish a germline-transmitted knockout colony.

CRISPR/Cas9-mediated Gene Editing: This more recent technique uses a guide RNA

(gRNA) to direct the Cas9 nuclease to a specific target within the Ptgdr2 gene, typically in a

critical exon. Cas9 creates a double-strand break, which is then repaired by the cell's non-

homologous end joining (NHEJ) pathway. This repair process often introduces small

insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop

codon and a non-functional protein. The Cas9 protein and gRNA can be directly

microinjected into zygotes, significantly shortening the timeline for generating knockout mice.
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Generation Workflow

1. Design Targeting Strategy
(Vector or CRISPR gRNA)

2. Introduce into ES Cells
or Zygotes

3. Select Modified Cells
(ES Cells)

ES Cell Method

4. Generate Chimeric Mice
or Founder Mice

Zygote Injection

5. Breed to Germline
Transmission

6. Genotype Offspring

7. Establish Homozygous
(CRTh2-/-) Colony
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Caption: Workflow for generating CRTh2 knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b4955494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4955494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Note 2: Research Applications in
Allergic Inflammation
CRTh2 knockout mice are instrumental in studying allergic diseases. They consistently

demonstrate attenuated inflammatory responses in models of allergic asthma and atopic

dermatitis.

Key Phenotypic Observations in Allergic Asthma Models

In models of ovalbumin (OVA)-induced allergic airway inflammation, CRTh2 knockout mice

exhibit a significantly reduced asthma phenotype compared to wild-type (WT) controls.

Reduced Airway Hyperresponsiveness (AHR): CRTh2 KO mice show a significant reduction

in AHR following methacholine challenge.

Decreased Inflammatory Cell Infiltration: The number of total inflammatory cells, and

particularly eosinophils, is markedly lower in the bronchoalveolar lavage fluid (BALF) of

CRTh2 KO mice.

Lower Type-2 Cytokine Levels: The concentrations of key Th2 cytokines, including IL-4, IL-5,

and IL-13, are significantly decreased in the BALF of knockout mice.

Reduced IgE Production: Both total and OVA-specific serum IgE levels are lower in CRTh2

KO mice, indicating an impaired Th2-driven antibody response.

Diminished ILC2 Accumulation: CRTh2 deficiency leads to a reduction in the accumulation of

ILC2s in the lungs following allergen challenge.
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Caption: Effect of CRTh2 knockout on allergic inflammation.

Data Presentation

The following tables summarize typical quantitative data obtained from studies comparing WT

and CRTh2 KO mice in an OVA-induced allergic asthma model.

Table 1: Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Cell Type Wild-Type (WT) CRTh2 Knockout (KO)

Total Cells (x10⁵) 8.5 ± 1.2 3.5 ± 0.8

Eosinophils (x10⁵) 5.0 ± 0.9 1.0 ± 0.5

Macrophages (x10⁵) 2.5 ± 0.6 2.0 ± 0.4

Lymphocytes (x10⁵) 0.8 ± 0.3 0.4 ± 0.2

Neutrophils (x10⁵) 0.2 ± 0.1 0.1 ± 0.05
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Data are presented as mean ± SD and are representative compilations from cited literature.

Table 2: Type-2 Cytokines and Serum Immunoglobulins

Analyte Wild-Type (WT) CRTh2 Knockout (KO)

IL-4 in BALF (pg/mL) 150 ± 25 40 ± 15

IL-5 in BALF (pg/mL) 200 ± 40 50 ± 20

IL-13 in BALF (pg/mL) 1800 ± 300 600 ± 150

Total IgE in Serum (µg/mL) 2.5 ± 0.5 1.0 ± 0.3

OVA-specific IgE (U/mL) 1.2 ± 0.3 0.4 ± 0.1

Data are presented as mean ± SD and are representative compilations from cited literature.

Protocol 1: Ovalbumin (OVA)-Induced Allergic
Asthma Model
This protocol describes a common method for inducing a Th2-mediated allergic airway

inflammation in mice using ovalbumin (OVA) as the allergen.

OVA-Induced Asthma Experimental Workflow

Day 0:
Sensitization

(i.p. OVA/Alum)

Day 7 or 14:
Booster

(i.p. OVA/Alum)

Days 21-27:
Challenge

(Aerosolized OVA)

Day 28:
Analysis

(AHR, BALF, Lungs)
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Caption: Timeline for the OVA-induced asthma model.

Materials

Ovalbumin (OVA), Grade V (Sigma-Aldrich)
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Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)

Sterile, pyrogen-free saline (0.9% NaCl)

6-8 week old WT and CRTh2 KO mice (BALB/c or C57BL/6 background)

Syringes (1 mL) and needles (25-27 G)

Ultrasonic nebulizer and exposure chamber

Procedure

Sensitization (Day 0 and 14)

1. Prepare the sensitization solution: Mix 100 µg of OVA with 1-2 mg of Alum adjuvant in a

final volume of 200 µL sterile saline per mouse.

2. Emulsify the solution by vortexing or rotating for at least 1 hour at 4°C.

3. Inject each mouse intraperitoneally (i.p.) with 200 µL of the OVA/Alum suspension.

4. Repeat the sensitization injection on Day 14.

Challenge (Days 21-27)

1. Prepare a 1% (w/v) OVA solution in sterile saline for aerosol challenge.

2. On consecutive days (e.g., Day 21, 22, 23 or as per study design), place the mice in an

exposure chamber.

3. Challenge the mice with aerosolized 1% OVA for 30 minutes using an ultrasonic nebulizer.

Analysis (24-48 hours after final challenge)

1. Assess airway hyperresponsiveness (AHR) to methacholine using whole-body

plethysmography.

2. Following AHR measurement, euthanize the mice.
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3. Collect blood via cardiac puncture for serum IgE analysis.

4. Perform bronchoalveolar lavage (BAL) to collect airway fluid and cells.

5. Collect lung tissue for histological analysis.

Protocol 2: Analysis of Bronchoalveolar Lavage
Fluid (BALF)
BALF analysis is critical for quantifying the type and number of inflammatory cells recruited to

the airways.

Materials

Euthanasia solution (e.g., sodium pentobarbital)

Surgical board, scissors, and forceps

Tracheal cannula or catheter (20-22 G)

Syringe (1 mL)

Ice-cold Phosphate-Buffered Saline (PBS) containing 0.1 mM EDTA

Microcentrifuge tubes

Hemocytometer or automated cell counter

Microscope slides and cytocentrifuge (e.g., Cytospin)

Differential staining kit (e.g., Diff-Quik, May-Grünwald-Giemsa)

Procedure

BALF Collection

1. Euthanize the mouse via an approved method (e.g., i.p. injection of anesthetic).
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2. Place the mouse on its back and expose the trachea through a midline cervical incision.

3. Carefully insert a cannula into the trachea and secure it.

4. Instill 1 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.

5. Gently aspirate the fluid back into the syringe. Recovery should be around 0.7-0.9 mL.

6. Repeat the lavage process 2-3 times, pooling the recovered fluid in a tube on ice.

Cell Counting and Preparation

1. Centrifuge the pooled BALF at 400 x g for 7-10 minutes at 4°C to pellet the cells.

2. Carefully collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA).

3. Resuspend the cell pellet in 1 mL of PBS. If significant red blood cell contamination is

present, use an ACK lysis buffer for 2 minutes.

4. Determine the total cell count using a hemocytometer.

Differential Cell Count

1. Adjust the cell concentration to 1 x 10⁵ cells/mL.

2. Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a glass

slide.

3. Air-dry the slides and stain them using a differential stain (e.g., Diff-Quik).

4. Under a light microscope, identify and count at least 300-500 cells based on morphology

to determine the percentage of macrophages, eosinophils, neutrophils, and lymphocytes.

Protocol 3: Histological Analysis of Lung Tissue
Histology allows for the visualization of inflammatory cell infiltration in the peribronchial and

perivascular spaces, as well as changes in airway structure like goblet cell hyperplasia.

Materials
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10% Neutral Buffered Formalin

70% Ethanol

Paraffin wax

Microtome

Microscope slides

Hematoxylin and Eosin (H&E) stain

Procedure

Tissue Collection and Fixation

1. After BALF collection, carefully dissect the lungs.

2. To prevent atelectasis (lung collapse), cannulate the trachea and gently inflate the lungs

with 10% neutral buffered formalin under constant pressure (or with a 1 mL syringe) until

fully expanded.

3. Submerge the inflated lungs in a container with at least a 15:1 volume ratio of formalin to

tissue and fix for 24 hours.

Processing and Embedding

1. After fixation, transfer the lungs to 70% ethanol.

2. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in

paraffin wax.

3. Orient the lung lobes consistently during embedding to allow for standardized sectioning.

Sectioning and Staining

1. Using a microtome, cut 4-5 µm thick sections and mount them on glass slides.

2. Deparaffinize and rehydrate the sections.
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3. Stain the slides with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and

cytoplasm/extracellular matrix (pink).

4. (Optional) Perform Periodic acid-Schiff (PAS) staining to identify mucus-producing goblet

cells.

Microscopic Evaluation

1. Examine the stained sections under a light microscope.

2. Score the degree of peribronchial and perivascular inflammation and goblet cell

hyperplasia in a blinded manner.

CRTh2 Signaling Pathway
PGD2 binding to CRTh2 initiates a signaling cascade through a Gαi protein, leading to

downstream effects that promote inflammation.
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Caption: Simplified CRTh2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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